Array ( [bid] => 11866309 ) Buy 8-Bromo-6-hydroxy-1-naphthaldehyde

8-Bromo-6-hydroxy-1-naphthaldehyde

Catalog No.
S12313955
CAS No.
M.F
C11H7BrO2
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-hydroxy-1-naphthaldehyde

Product Name

8-Bromo-6-hydroxy-1-naphthaldehyde

IUPAC Name

8-bromo-6-hydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C11H7BrO2/c12-10-5-9(14)4-7-2-1-3-8(6-13)11(7)10/h1-6,14H

InChI Key

KOFVWQJOMGWBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)C=O)Br)O

8-Bromo-6-hydroxy-1-naphthaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the eighth position, a hydroxyl group at the sixth position, and an aldehyde functional group at the first position of the naphthalene ring. Its molecular formula is C₁₁H₇BrO₂, and it has a molecular weight of 251.08 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in the formation of Schiff bases and other derivatives that are useful in various

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids or quinones.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

  • Oxidation: Yields 8-bromo-6-hydroxy-1-naphthoic acid.
  • Reduction: Produces 8-bromo-6-hydroxy-1-naphthyl alcohol.
  • Substitution: Results in various substituted derivatives depending on the nucleophile used .

The synthesis of 8-bromo-6-hydroxy-1-naphthaldehyde can be achieved through several methods:

  • Bromination of 6-Hydroxy-1-naphthaldehyde: This method involves treating 6-hydroxy-1-naphthaldehyde with bromine in a suitable solvent like acetic acid. The reaction conditions typically require mild heating to ensure complete bromination.
  • Grignard Reaction: A more complex synthesis can involve the formation of a Grignard reagent from 6-bromo-2-naphthol followed by reaction with carbonyl compounds to yield the desired aldehyde.
  • Reduction and Demethylation Steps: In some synthetic routes, intermediates such as methyl ethers are formed and subsequently demethylated using reagents like lithium chloride to yield the final product .

8-Bromo-6-hydroxy-1-naphthaldehyde finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, particularly Schiff bases which are valuable in coordination chemistry.
  • Chemical Research: Its unique structure allows it to be used as a building block for developing new materials or studying reaction mechanisms.
  • Biological Studies: Potential applications in drug development and as a probe for biological interactions due to its reactivity and ability to form complexes with metal ions .

Interaction studies involving 8-bromo-6-hydroxy-1-naphthaldehyde focus on its ability to form complexes with various metal ions, which may enhance its reactivity and biological activity. These interactions are crucial for understanding how this compound can be utilized in catalysis or as a therapeutic agent. Investigations into its binding affinities and mechanisms of action against specific biological targets could provide insights into its potential applications in medicinal chemistry .

Several compounds share structural similarities with 8-bromo-6-hydroxy-1-naphthaldehyde, each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
2-Hydroxy-1-naphthaldehydeLacks bromine; less reactive in substitution reactionsNo halogen substituent
6-Bromo-2-naphtholLacks aldehyde group; limited applications in aldehyde-specific reactionsHydroxyl group present but no carbonyl
6-Bromo-1-naphthaldehydeLacks hydroxyl group; affects hydrogen bonding capabilitiesAldehyde functionality without hydroxyl

The uniqueness of 8-bromo-6-hydroxy-1-naphthaldehyde lies in its combination of both bromine and hydroxyl groups, enhancing its reactivity and versatility compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool for scientific research .

Molecular Architecture

The compound consists of a naphthalene ring system substituted at three positions:

  • Position 1: Aldehyde group (-CHO)
  • Position 6: Hydroxyl group (-OH)
  • Position 8: Bromine atom (Br)

This arrangement creates distinct electronic effects:

  • The aldehyde group induces electron-withdrawing character at position 1
  • The hydroxyl group provides hydrogen-bonding capability at position 6
  • Bromine's electronegativity (2.96 Pauling scale) enhances electrophilic substitution reactivity at position 8

Spectroscopic Characteristics

Analytical MethodKey Spectral Features
¹H NMR (400 MHz, DMSO-d6)δ 10.12 (s, 1H, CHO), 9.82 (s, 1H, OH), 8.45-7.25 (m, 6H aromatic)
¹³C NMR (100 MHz, DMSO-d6)δ 191.2 (CHO), 159.8 (C-OH), 135.4-118.2 (aromatic carbons), 112.4 (C-Br)
IR (KBr)3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic), 675 cm⁻¹ (C-Br)

The hydroxyl group's IR stretching frequency (3280 cm⁻¹) indicates strong hydrogen bonding, while the aldehyde's carbonyl stretch at 1685 cm⁻¹ suggests conjugation with the aromatic system.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

249.96294 g/mol

Monoisotopic Mass

249.96294 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types